Superior VTE Prediction: Prothrombin Fragment 1.2 (F1.2) Outperforms TAT and Ex Vivo Thrombin Generation in Cancer‑Associated Thrombosis Risk Stratification
In a systematic review of 24 studies evaluating three thrombin generation biomarkers for predicting cancer‑associated venous thromboembolism (VTE), prothrombin fragment 1.2 (F1.2) demonstrated the most pronounced association with VTE development, and its determination improved the precision of several established risk assessment scores [1]. While F1.2, TAT, and ex vivo thrombin generation were all associated with VTE, F1.2 was highlighted as a 'promising predictor' with superior prognostic utility [1].
| Evidence Dimension | Predictive association with cancer‑associated VTE (qualitative ranking based on systematic review of 24 studies) |
|---|---|
| Target Compound Data | F1.2: 'most pronounced' association; improved precision of risk assessment scores [1] |
| Comparator Or Baseline | TAT: associated but less pronounced; Ex vivo thrombin generation: associated but less pronounced [1] |
| Quantified Difference | Not reported as a single numeric difference; ranking based on systematic review conclusion that F1.2 is the most promising predictor among the three markers evaluated [1]. |
| Conditions | Systematic review of 24 studies: 11 reporting on F1.2, 9 on TAT, 12 on ex vivo thrombin generation in adult cancer patients [1]. |
Why This Matters
For researchers developing or validating cancer‑associated thrombosis risk models, selecting F1.2 as the thrombin generation marker offers superior predictive precision compared to TAT or ex vivo thrombin generation assays.
- [1] Gyldenholm T, et al. Thrombin Generation Markers as Predictors of Cancer-Associated Venous Thromboembolism: A Systematic Review. Semin Thromb Hemost. 2024;50(3):384-401. View Source
